

# Introduction: A Strategic Intermediate in Modern Synthesis

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## Compound of Interest

Compound Name: 2,6-Difluoro-3-nitrobenzoic acid

Cat. No.: B1296600

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**2,6-Difluoro-3-nitrobenzoic acid** (CAS No: 83141-10-0) is more than a mere chemical reagent; it is a strategically designed building block pivotal to advancements in pharmaceutical and materials science research.<sup>[1]</sup> Its utility stems from a unique confluence of functional groups on a stable aromatic scaffold: a carboxylic acid for derivatization, a nitro group that is both a potent electron-withdrawing group and a precursor to a versatile amine, and two fluorine atoms that profoundly modulate the molecule's electronic and physiological properties.<sup>[2][3]</sup>

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.<sup>[2][3]</sup> This guide provides an in-depth exploration of the theoretical properties of **2,6-difluoro-3-nitrobenzoic acid**, offering a computational perspective to rationalize its observed reactivity and guide its application in complex molecular design. We will delve into its electronic structure, predicted spectroscopic characteristics, and reactivity profile, grounded in quantum chemical calculations.

## Part 1: Molecular Structure and Physicochemical Properties

The foundation of a molecule's reactivity and function lies in its structure and inherent physicochemical properties. For **2,6-difluoro-3-nitrobenzoic acid**, the interplay between its electron-withdrawing nitro and fluoro groups and the acidic carboxyl group defines its character.

Caption: Chemical structure of **2,6-Difluoro-3-nitrobenzoic acid**.

Theoretical calculations, primarily using Density Functional Theory (DFT), provide invaluable insights into properties that can be challenging or time-consuming to determine experimentally. These computed descriptors are essential for virtual screening, quantitative structure-activity relationship (QSAR) modeling, and predicting the compound's behavior in various environments.

Table 1: Computed Physicochemical and Topological Properties

Property	Predicted Value	Source
Molecular Formula	<b>C<sub>7</sub>H<sub>3</sub>F<sub>2</sub>NO<sub>4</sub></b>	<a href="#">[1]</a>
Molecular Weight	203.10 g/mol	<a href="#">[4]</a>
Monoisotopic Mass	203.00301390 Da	<a href="#">[4]</a>
XlogP	1.5	<a href="#">[4]</a> <a href="#">[5]</a>
Polar Surface Area	83.1 Å <sup>2</sup>	<a href="#">[4]</a>

| pKa (Predicted) | ~3.4 [\[6\]](#) |

Note: The pKa is an estimation based on the known value for the related compound 3-nitrobenzoic acid (pKa = 3.46)[\[6\]](#). The additional fluorine atoms are expected to have a minor acid-strengthening effect.

## Part 2: Quantum Chemical Analysis and Reactivity

Quantum chemical calculations allow us to visualize the electron distribution and orbital energies, which are fundamental to understanding molecular reactivity. DFT is the workhorse for such investigations in computational chemistry.[\[2\]](#)

### Electronic Structure and Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity.

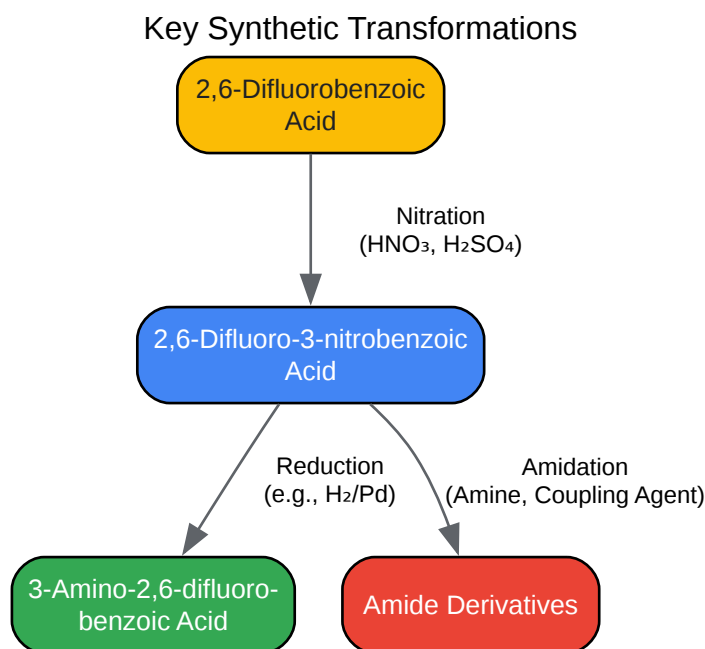
- **HOMO:** Represents the ability to donate an electron. In this molecule, the HOMO is expected to be localized on the electron-rich aromatic ring.
- **LUMO:** Represents the ability to accept an electron. The strong electron-withdrawing nitro group ensures the LUMO is at a low energy level and primarily localized on the O-N-O moiety and adjacent ring carbons, making the molecule susceptible to nucleophilic attack or reduction.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap implies high stability. Computational studies on similar nitrobenzoic acids confirm these general principles.<sup>[7]</sup>

## Reactivity Profile: A Tale of Three Functional Groups

The theoretical electronic structure rationalizes the compound's role as a versatile synthetic intermediate.<sup>[3]</sup>

- **Nitration Synthesis:** The synthesis of the title compound from 2,6-difluorobenzoic acid is a classic electrophilic aromatic substitution. The carboxylic acid is a meta-directing deactivator, while the fluorine atoms are ortho, para-directing deactivators.<sup>[2]</sup> The nitronium ion ( $\text{NO}_2^+$ ) is directed to the position meta to the carboxyl group and ortho to a fluorine atom, a regioselectivity predictable by analyzing the calculated electrostatic potential map of the starting material.<sup>[2]</sup>
- **Nitro Group Reduction:** The low-lying LUMO facilitates the reduction of the nitro group to an amine (3-Amino-2,6-difluorobenzoic acid).<sup>[2][3]</sup> This transformation is crucial as it introduces a nucleophilic center, opening pathways for amide bond formation, diazotization, and other reactions.<sup>[2]</sup>
- **Carboxylic Acid Derivatization:** The carboxyl group is a handle for various transformations, most notably amidation and esterification, which are fundamental reactions in the synthesis of bioactive molecules.<sup>[3]</sup>



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Caption: Synthetic utility of **2,6-Difluoro-3-nitrobenzoic acid**.

## Part 3: Theoretical Spectroscopic Analysis

Computational methods can predict spectroscopic data with remarkable accuracy, aiding in the structural confirmation and interpretation of experimental results.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:** The aromatic region is expected to show two signals for the two non-equivalent protons. A triplet of doublets (td) and a triplet (t) are predicted due to coupling with adjacent protons and fluorine atoms. Experimental data confirms this, with signals observed around  $\delta$  8.37 (td) and 7.46 (t) in  $\text{DMSO}-d_6$ .<sup>[8]</sup>
- $^{13}\text{C}$  NMR:** The spectrum will display seven distinct signals. The carboxyl carbon is the most deshielded (~165-170 ppm). Carbons bonded to fluorine (C-2, C-6) will appear as doublets due to C-F coupling and will be significantly deshielded.<sup>[2]</sup>
- $^{19}\text{F}$  NMR:** While not commonly reported in basic datasheets, a  $^{19}\text{F}$  NMR spectrum would show two distinct signals for the non-equivalent fluorine atoms, with their chemical shifts

influenced by the adjacent nitro and carboxyl groups.

## Infrared (IR) Spectroscopy

The predicted IR spectrum is dominated by vibrations of the functional groups.

- **Carboxylic Acid:** A strong C=O stretching band is predicted in the 1700-1730  $\text{cm}^{-1}$  region.<sup>[2]</sup> A broad O-H stretch is expected from ~2500-3300  $\text{cm}^{-1}$ .
- **Nitro Group:** Strong, characteristic asymmetric and symmetric stretching vibrations are predicted around 1520-1560  $\text{cm}^{-1}$  and 1345-1385  $\text{cm}^{-1}$ , respectively.
- **C-F Bonds:** C-F stretching vibrations typically appear in the 1000-1400  $\text{cm}^{-1}$  region.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

Parameter	Predicted Value (Theoretical Model)	Experimental Value	Reference
$^1\text{H}$ NMR: $\delta$ (td)	~8.4 ppm	8.37 ppm	[8]
$^1\text{H}$ NMR: $\delta$ (t)	~7.5 ppm	7.46 ppm	[8]
IR: C=O Stretch	~1715 $\text{cm}^{-1}$	1700-1730 $\text{cm}^{-1}$ (Typical)	[2]

| IR: NO<sub>2</sub> Asym. Stretch | ~1540  $\text{cm}^{-1}$  | 1520-1560  $\text{cm}^{-1}$  (Typical) | |

## Part 4: Methodologies for Theoretical Investigation

To ensure trustworthiness and reproducibility, the computational protocols used to derive these theoretical properties must be robust. The following outlines a standard workflow for a DFT-based analysis.

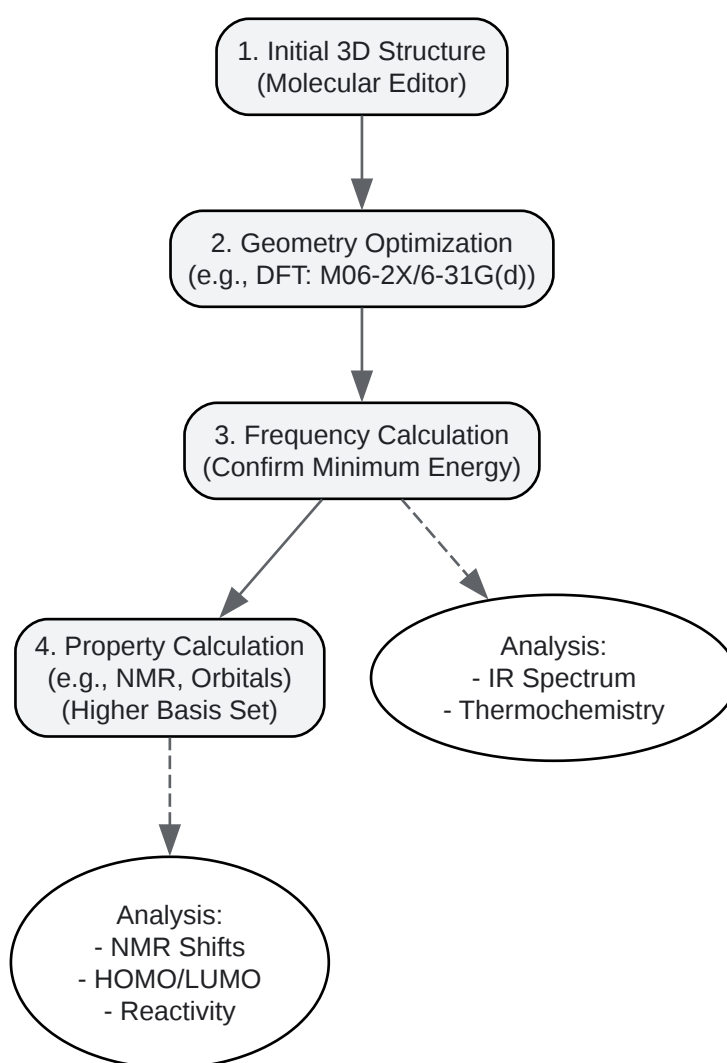
### Protocol: DFT Calculation Workflow

- Initial Structure Generation:

- Construct the 3D structure of **2,6-difluoro-3-nitrobenzoic acid** using molecular modeling software (e.g., Avogadro, GaussView).
- Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
- Quantum Mechanical Geometry Optimization:
  - Rationale: To find the lowest energy conformation of the molecule on the potential energy surface.
  - Method: Employ Density Functional Theory (DFT). A common and robust choice is the M06-2X functional with a 6-31G(d) basis set, which performs well for main-group organic molecules.<sup>[9]</sup> Calculations should be performed in the gas phase or with a solvent model (e.g., SMD, PCM) to simulate solution conditions.
  - Execution: Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA) for optimization. The process is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.
- Vibrational Frequency Analysis:
  - Rationale: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
  - Method: Perform a frequency calculation at the same level of theory (M06-2X/6-31G(d)) used for optimization.
  - Execution: The output will provide vibrational frequencies and their corresponding intensities. These frequencies are typically scaled by a factor (~0.96 for this level of theory) to better match experimental values.
- Property Calculations:
  - Rationale: To compute the electronic and spectroscopic properties of interest.
  - Method: Using the optimized geometry, perform single-point energy calculations with a larger basis set (e.g., 6-311++G(2d,2p)) for higher accuracy.<sup>[9][10]</sup>

- Execution:

- NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict  $^1\text{H}$  and  $^{13}\text{C}$  chemical shifts.[10]
- Electronic Properties: Request population analysis (e.g., Natural Bond Orbital - NBO) to determine atomic charges and visualize molecular orbitals (HOMO, LUMO).
- Thermodynamic Properties: Enthalpy and Gibbs free energy are standard outputs of the frequency calculation.



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Caption: Standard workflow for DFT-based property prediction.

## Conclusion

The theoretical properties of **2,6-difluoro-3-nitrobenzoic acid**, elucidated through computational chemistry, provide a powerful framework for understanding its utility. Its distinct electronic structure, governed by the strategic placement of fluoro and nitro substituents, makes it an activated yet stable intermediate. The ability to predict its reactivity, spectroscopic signatures, and physicochemical properties allows researchers in drug development and materials science to employ this molecule with greater precision and foresight, accelerating the discovery of novel chemical entities with enhanced function.

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